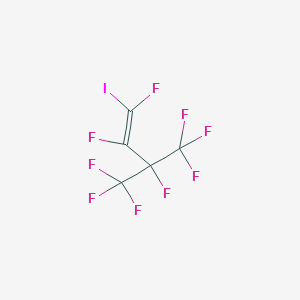
铜(ii)1,4,8,11,15,18,22,25-八丁氧基酞菁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine is a chemical compound with the molecular formula C64H80CuN8O8 . It is a type of phthalocyanine, a class of compounds that are widely used in dyes and pigments due to their intense coloration .
Synthesis Analysis
The synthesis of Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine involves the preparation of 3,6-dialkylphthalonitriles and 3,6-bis (4,4,4-trimethoxybutyl) phthalonitrile via Diels–Alder reactions of 2,5-disubstituted furans or thiophene 1,1-dioxides with fumaro-nitrile . The phthalonitriles are then converted into the title phthalocyanines as metal-free and copper (II) derivatives .Molecular Structure Analysis
The crystal structure of Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine was determined by X-ray diffraction methods . The crystal system is monoclinic, space group is P2 1 /c, Z = 4, a = 1.3741 (1) nm, b = 2.6737 (1) nm, c = 1.6690 (1) nm, β = 101.278 (1)° .Chemical Reactions Analysis
The origins of spin exchange in crystalline thin films of Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine are investigated using Magnetic Circular Dichroism (MCD) spectroscopy .Physical And Chemical Properties Analysis
Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine has a dye content of 95% . Its melting point is 184-187 °C (lit.) . The maximum wavelength (λmax) is 740 nm .科学研究应用
Photonic & Optical Materials
This compound is used in the field of Photonic & Optical Materials . Its unique properties make it suitable for use in a variety of optical devices and systems.
Dye Content
The compound has a dye content of 95% , which suggests it could be used in applications requiring high-quality, stable dyes. This could include textiles, printing, and other industries where color fastness and stability are important.
Energy Conservation
Copper (II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine, a similar compound, is used in a variety of energy conservation based applications . Given the similarities between these two compounds, it’s possible that Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine could also be used in this field.
Crystal Structure Analysis
The crystal structure of this compound has been determined by X-ray diffraction methods . This information could be valuable in fields such as materials science and solid-state physics, where understanding the crystal structure of a material can provide insights into its properties and potential applications.
Combustible Solids
The compound is classified as a combustible solid . This suggests potential applications in fields such as pyrotechnics or other areas where controlled combustion is required.
作用机制
Target of Action
Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is a complex organic compound with a central copper ion The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the steric congestion between the neighboring butoxyl groups causes the distortion of the ring core of phthalocyanine (pc) into a saddle shape conformation . This structural feature may influence its interaction with potential targets.
未来方向
属性
IUPAC Name |
copper;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H80N8O8.Cu/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXRYGQKVMJNDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H80CuN8O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1152.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine | |
Q & A
Q1: What are the sensing applications of Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine?
A1: CuPc(OBu)8 demonstrates promising potential in sensor development. Research shows its effectiveness in detecting specific analytes:
- Diclofenac Detection: When incorporated into a glassy carbon electrode alongside functionalized multi-walled carbon nanotubes, CuPc(OBu)8 enables the detection of diclofenac, a common anti-inflammatory drug, in both batch and flow injection analysis systems. []
- Amine Vapor Sensing: Thin films of CuPc(OBu)8 exhibit sensitivity towards various primary amines, including methylamine, butylamine, and octylamine, at room temperature. This sensitivity is attributed to the adsorption of amine molecules on the film's porous surface. []
Q2: How does the structure of Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine influence its properties and applications?
A2: The unique molecular structure of CuPc(OBu)8 contributes significantly to its observed properties:
- Thin Film Formation: The presence of eight butoxy groups enhances the solubility of CuPc(OBu)8 in organic solvents, facilitating the fabrication of thin films via techniques like spin coating. [] These films are often uniform, porous, and crack-free, proving advantageous for sensing applications. []
- Interaction with Analytes: The central copper ion and the conjugated π-electron system of the phthalocyanine ring contribute to the interaction of CuPc(OBu)8 with specific analytes. This interaction leads to changes in the electrical or optical properties of the material, enabling its use in sensing platforms. [, ]
Q3: How does Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine behave in photovoltaic applications?
A3: CuPc(OBu)8 has been investigated for its role in organic photovoltaic devices:
- Photophysics in Blends: Studies on blends of CuPc(OBu)8 with electron acceptors like PCBM reveal the occurrence of geminate polaron-pair recombination directly to the triplet state of CuPc(OBu)8. [] This process, along with exciton trapping within CuPc(OBu)8 domains, can influence the overall efficiency of free polaron generation in these systems. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)
![1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B1140893.png)
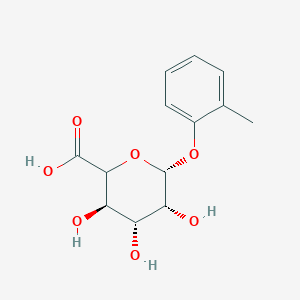
![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)
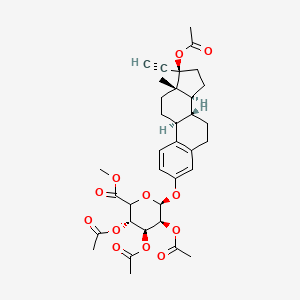

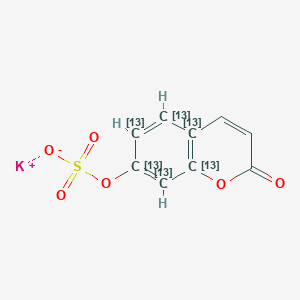
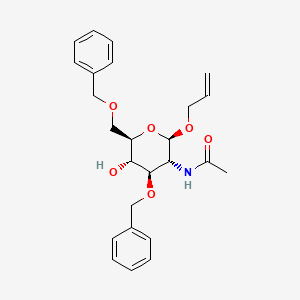



![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)
